molecular formula C57H101Na3O18S3 B13769671 Trisodium sulfonated glyceryl triricinoleate CAS No. 67919-46-4

Trisodium sulfonated glyceryl triricinoleate

Cat. No.: B13769671
CAS No.: 67919-46-4
M. Wt: 1239.6 g/mol
InChI Key: XREXPQGDOPQPAH-YKMGDXIHSA-K
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Description

Trisodium sulfonated glyceryl triricinoleate is a sulfonated derivative of glyceryl triricinoleate, a triglyceride formed by the esterification of glycerol with ricinoleic acid. This compound is known for its surfactant properties and is used in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trisodium sulfonated glyceryl triricinoleate typically involves the sulfonation of glyceryl triricinoleate. The process begins with the esterification of glycerol with ricinoleic acid to form glyceryl triricinoleate. This intermediate is then reacted with a sulfonating agent, such as sulfur trioxide or chlorosulfonic acid, under controlled conditions to introduce sulfonate groups into the molecule. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent decomposition .

Industrial Production Methods

Industrial production of this compound involves large-scale sulfonation reactors where glyceryl triricinoleate is continuously fed and reacted with the sulfonating agent. The reaction mixture is then neutralized with sodium hydroxide to form the trisodium salt. The product is purified through filtration and drying processes to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions

Trisodium sulfonated glyceryl triricinoleate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Trisodium sulfonated glyceryl triricinoleate has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: Employed in cell culture media to improve cell growth and viability.

    Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.

    Industry: Utilized in the formulation of detergents, emulsifiers, and lubricants

Mechanism of Action

The mechanism of action of trisodium sulfonated glyceryl triricinoleate involves its surfactant properties. The sulfonate groups increase the hydrophilicity of the molecule, allowing it to interact with both hydrophobic and hydrophilic substances. This dual interaction capability makes it effective in reducing surface tension and stabilizing emulsions. The molecular targets include cell membranes and other lipid structures, where it can alter permeability and fluidity .

Comparison with Similar Compounds

Similar Compounds

    Glyceryl triricinoleate: The non-sulfonated precursor with similar triglyceride structure but lacking surfactant properties.

    Glyceryl ricinoleate: A monoester of glycerol and ricinoleic acid, used in cosmetics and pharmaceuticals.

    Trisodium propane-1,2,3-triyl tris[12-(sulphonatooxy)octadec-9-enoate]: Another sulfonated derivative with similar surfactant properties .

Uniqueness

Trisodium sulfonated glyceryl triricinoleate is unique due to its specific combination of sulfonate groups and triglyceride structure, providing enhanced surfactant properties compared to its non-sulfonated counterparts. This makes it particularly effective in applications requiring strong emulsification and surface tension reduction .

Properties

CAS No.

67919-46-4

Molecular Formula

C57H101Na3O18S3

Molecular Weight

1239.6 g/mol

IUPAC Name

trisodium;[(E)-18-[1,3-bis[[(E)-12-sulfonatooxyoctadec-9-enoyl]oxy]propan-2-yloxy]-18-oxooctadec-9-en-7-yl] sulfate

InChI

InChI=1S/C57H104O18S3.3Na/c1-4-7-10-31-40-51(73-76(61,62)63)43-34-25-19-13-16-22-28-37-46-55(58)70-49-54(72-57(60)48-39-30-24-18-15-21-27-36-45-53(75-78(67,68)69)42-33-12-9-6-3)50-71-56(59)47-38-29-23-17-14-20-26-35-44-52(74-77(64,65)66)41-32-11-8-5-2;;;/h25-27,34-36,51-54H,4-24,28-33,37-50H2,1-3H3,(H,61,62,63)(H,64,65,66)(H,67,68,69);;;/q;3*+1/p-3/b34-25+,35-26+,36-27+;;;

InChI Key

XREXPQGDOPQPAH-YKMGDXIHSA-K

Isomeric SMILES

CCCCCCC(OS(=O)(=O)[O-])C/C=C/CCCCCCCC(=O)OCC(OC(=O)CCCCCCC/C=C/CC(OS(=O)(=O)[O-])CCCCCC)COC(=O)CCCCCCC/C=C/CC(OS(=O)(=O)[O-])CCCCCC.[Na+].[Na+].[Na+]

Canonical SMILES

CCCCCCC(CC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC(CCCCCC)OS(=O)(=O)[O-])OC(=O)CCCCCCCC=CCC(CCCCCC)OS(=O)(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+].[Na+]

Origin of Product

United States

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